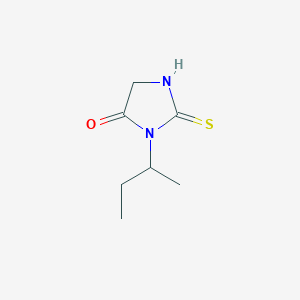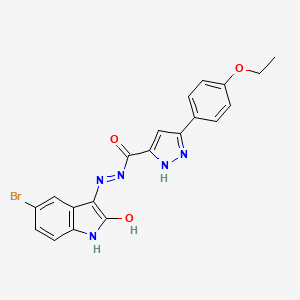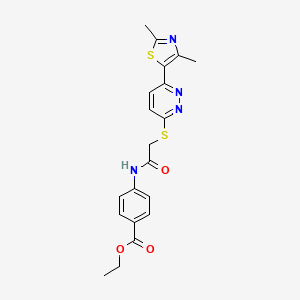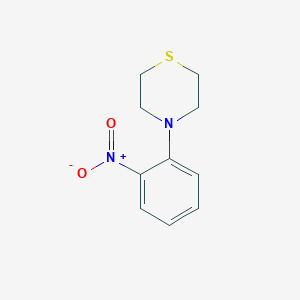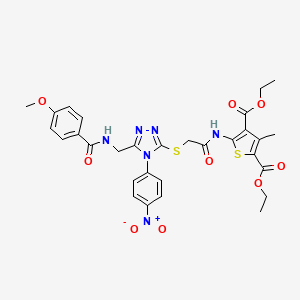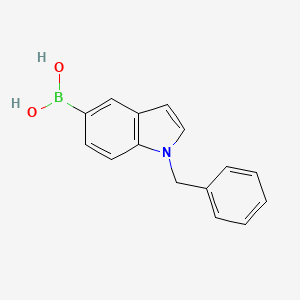
(1-Benzylindol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Properties and Applications : Boronic acids, including derivatives like (1-Benzylindol-5-yl)boronic acid, are extensively used in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine due to their Lewis acidity and unique properties. The electron-withdrawing character of certain substituents, such as fluorine, influences their chemical properties significantly (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Synthesis and Catalysis : Boronic acids and esters are critical in synthetic organic chemistry and catalysis. They can be synthesized through metal- and additive-free methods, which avoids expensive and toxic metal catalysts, making them more accessible for various applications (Mfuh, Schneider, Cruces, & Larionov, 2017).
Biomedical Applications : In the biomedical field, boronic acids are prospective compounds for inhibiting metallo-β-lactamases due to their ability to form covalent adducts in the enzymatic active site. This makes them potential candidates for combating antibiotic resistance (Krivitskaya & Khrenova, 2021).
Molecular Recognition : Certain boronic acids have been found to recognize and differentiate between anomers of 2-deoxyribofuranosides, showcasing their potential in stereochemistry control and molecular recognition (Yamashita, Amano, Shimada, & Narasaka, 1996).
Sensing Applications : Boronic acids, including specific derivatives, are instrumental in developing fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions. This highlights their importance in diagnostics and environmental monitoring (Huang et al., 2012).
Drug Delivery : They have also been explored in drug delivery systems. For instance, boronic acid polymers have shown promise in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Chemical Reactions and Catalysis : Boronic acids are versatile molecules used in organic reactions, molecular recognition, and assembly. They have been used as catalysts in reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Materials Science Applications : Boronic acids react with organometallic systems, leading to advancements in chemical catalysis. These reactions are essential for developing new catalytic methods and materials (Anaby et al., 2014).
Pharmacokinetics and Drug Formulation : They have been used in the formulation of polymeric carriers for delivering a variety of boronic acid-containing drugs, enhancing pharmacokinetics and drug efficacy (Kim, Suzuki, & Nagasaki, 2020).
Analytical Chemistry : Boronic acid derivatives are employed in (19)F NMR spectroscopy for diol recognition and discrimination, showcasing their utility in analytical chemistry (Axthelm, Görls, Schubert, & Schiller, 2015).
Safety And Hazards
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research, including their application as sensors and in the development of therapeutics . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests potential future directions for the study and application of “(1-Benzylindol-5-yl)boronic acid”.
特性
IUPAC Name |
(1-benzylindol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKACPKHWZZGGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylindol-5-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)
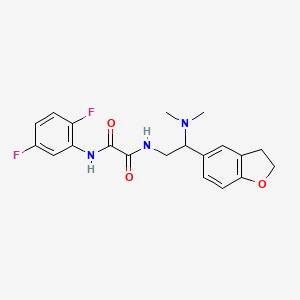
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
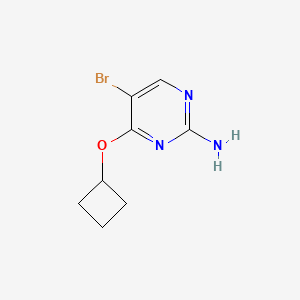
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)
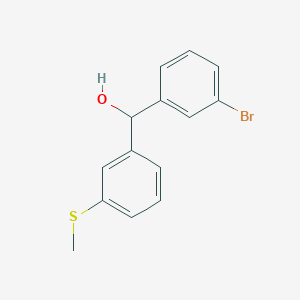
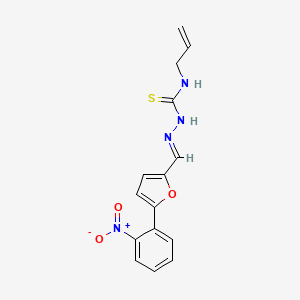
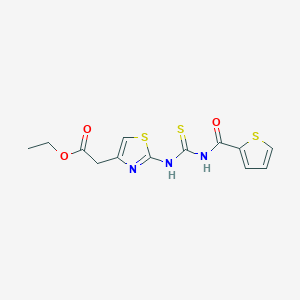
![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)
